molecular formula C12H11BrF2N2O2 B2792571 Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-44-1

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2792571
CAS No.: 2451256-44-1
M. Wt: 333.133
InChI Key: VGGUNXTVWCOKIX-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate: is a complex organic compound characterized by its bromine, difluoromethyl, and methyl groups attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the imidazo[1,2-a]pyridine core, followed by halogenation to introduce the bromine atom and difluoromethylation to add the difluoromethyl group. The final step involves esterification to produce the ethyl ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts to improve reaction efficiency and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, potentially as a ligand for receptors or enzymes. Its interactions with biological macromolecules could lead to the development of new drugs or therapeutic agents.

Medicine: In medicine, Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate could be investigated for its pharmacological properties. It might serve as a lead compound for the development of new medications targeting various diseases.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Similar to the compound but lacks the methyl group at the 6-position.

  • Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate: Another closely related compound with variations in the substituents on the imidazo[1,2-a]pyridine core.

Uniqueness: Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of both bromine and difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-7(13)4-6(2)5-17(9)11/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUNXTVWCOKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2Br)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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